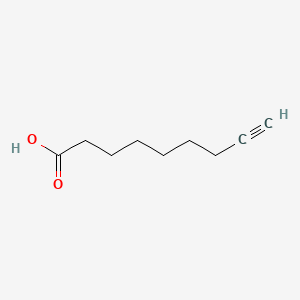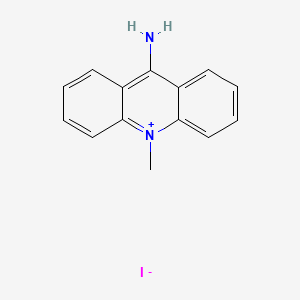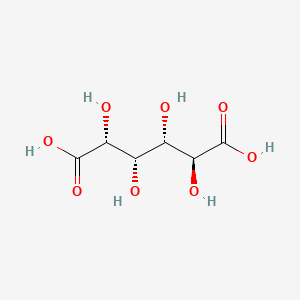
葡萄糖醛酸
概述
描述
葡萄糖醛酸,也称为糖酸,是一种天然存在的醛糖酸,存在于各种水果和蔬菜中。它是葡萄糖的衍生物,化学式为C₆H₁₀O₈。
科学研究应用
葡萄糖醛酸在科学研究中有着广泛的应用:
作用机制
葡萄糖醛酸通过各种分子途径发挥其作用。 在肝脏中,它通过增加有毒物质的溶解度来增强解毒过程,促进其排泄 。 它还抑制β-葡萄糖醛酸酶,该酶参与致癌物的产生 。 此外,葡萄糖醛酸具有抗氧化特性,这有助于其对抗氧化应激的保护作用 .
生化分析
Biochemical Properties
Glucaric acid plays a crucial role in biochemical reactions, particularly in the detoxification processes within the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which glucaric acid inhibits. This inhibition prevents the deconjugation of glucuronides, thereby aiding in the excretion of toxins . Additionally, glucaric acid acts as a chelating agent, binding to metal ions such as calcium and magnesium, which enhances its role in detoxification and other biochemical processes .
Cellular Effects
Glucaric acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucaric acid has been shown to downregulate the apoptosis of hepatocytes, reduce reactive oxygen species production, and inhibit the synthesis of β-glucuronidase . These actions collectively contribute to improved liver detoxification and overall cellular health.
Molecular Mechanism
At the molecular level, glucaric acid exerts its effects through several mechanisms. It binds to and inhibits the enzyme β-glucuronidase, reducing the reabsorption of toxins in hepatocytes . Additionally, glucaric acid’s chelating properties allow it to bind metal ions, which can influence various biochemical pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucaric acid have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that glucaric acid can maintain its detoxifying effects over extended periods, although its efficacy may decrease with prolonged exposure to certain environmental conditions . Additionally, glucaric acid’s ability to inhibit β-glucuronidase remains consistent over time, contributing to its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of glucaric acid vary with different dosages in animal models. Studies have shown that low to moderate doses of glucaric acid can enhance detoxification processes without adverse effects. At high doses, glucaric acid may exhibit toxic effects, including liver damage and disruption of normal metabolic functions . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
Glucaric acid is involved in several metabolic pathways, including the glucuronic acid pathway. In this pathway, glucose is converted to glucuronic acid, which is then further oxidized to glucaric acid . Enzymes such as glucose-6-phosphate dehydrogenase and uronate dehydrogenase play critical roles in these conversions. Glucaric acid also interacts with cofactors like NAD+ and NADP+, which are essential for its metabolic functions .
Transport and Distribution
Within cells and tissues, glucaric acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Glucaric acid’s interaction with binding proteins can influence its localization and accumulation within tissues . This distribution is crucial for its detoxifying effects, as it ensures that glucaric acid reaches the target sites where it can exert its biochemical actions.
Subcellular Localization
Glucaric acid’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in detoxification processes . Additionally, glucaric acid may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization ensures that glucaric acid can effectively participate in cellular detoxification and other biochemical pathways .
准备方法
合成路线和反应条件
葡萄糖醛酸可以通过葡萄糖的氧化合成。 一种常用的方法是使用硝酸作为氧化剂,它将葡萄糖转化为葡萄糖醛酸,产率中等 。 另一种方法是生物催化法,该方法使用经过基因改造的微生物,如大肠杆菌和酿酒酵母,从葡萄糖生产葡萄糖醛酸 .
工业生产方法
葡萄糖醛酸的工业生产通常涉及使用基因修饰微生物的发酵过程。这些微生物经过改造,可以表达催化葡萄糖转化为葡萄糖醛酸的特定酶。 然后对发酵液进行纯化处理,如反溶剂结晶和共沸干燥,以获得高纯度的葡萄糖醛酸 .
化学反应分析
反应类型
葡萄糖醛酸会发生各种化学反应,包括氧化、还原和取代。 最常见的反应是使用硝酸将葡萄糖氧化为葡萄糖醛酸 .
常用试剂和条件
还原: 葡萄糖醛酸可以用硼氢化钠等还原剂还原为相应的醇。
取代: 葡萄糖醛酸可以在酸催化剂存在下与醇发生酯化反应,形成酯。
主要生成物
氧化: 主要产物是葡萄糖醛酸本身。
还原: 主要产物是葡萄糖醛酸衍生物,如葡萄糖醛酸内酯。
取代: 酯化反应生成葡萄糖醛酸酯。
相似化合物的比较
葡萄糖醛酸通常与其他类似化合物进行比较,例如葡萄糖醛酸和葡萄糖酸。虽然这三种都是葡萄糖的衍生物,但它们在化学结构和性质上有所不同:
葡萄糖醛酸: 它是合成糖胺聚糖的前体,在肝脏的解毒过程中起着至关重要的作用.
葡萄糖酸: 它在食品和制药行业中用作pH调节剂和螯合剂.
属性
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859455, DTXSID501340165 | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
912 mg/mL | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25525-21-7, 87-73-0 | |
| Record name | Glucaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

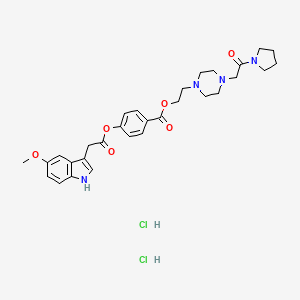


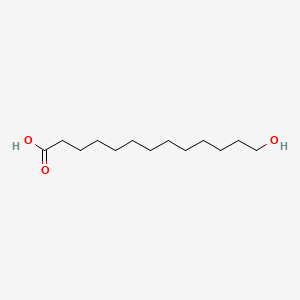



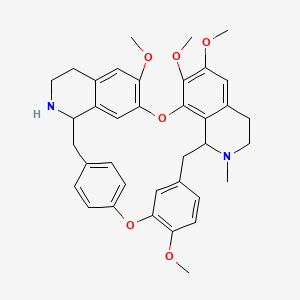
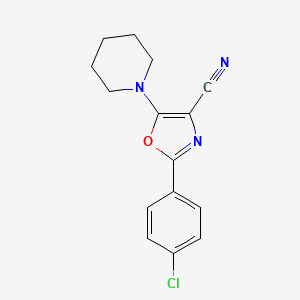
![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
